4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Overview
Description
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methoxy group and an aldehyde functional group attached to the structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde involves several steps. One common method includes the following steps :
Starting Material: 4-Methoxyfuro[3,2-c]pyridine (2.6 g, 17.4 mmol) is dissolved in tetrahydrofuran (70 mL) and cooled to -78°C.
Addition of Reagent: n-Butyllithium (1.66 g, 26.0 mmol) is added to the solution and stirred at -78°C for 15 minutes.
Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for an additional period.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.
Chemical Reactions Analysis
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of stable complexes. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
6-Bromo-7-methoxyfuro[3,2-c]pyridine: This compound has a bromine atom instead of an aldehyde group, which can lead to different reactivity and applications.
4-Methoxy-5-azabenzo[b]furan:
Properties
IUPAC Name |
4-methoxyfuro[3,2-c]pyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9-7-4-6(5-11)13-8(7)2-3-10-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVXCWUBTZMTED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253400 | |
Record name | 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86518-09-4 | |
Record name | 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86518-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.